2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound. It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing two oxygen atoms and one boron atom. The compound also features a 2,3-dimethylphenyl group attached via an ethenyl linkage. This structure is significant in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
The synthesis of 2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Wittig Olefination: This reaction involves the formation of an alkene by reacting a phosphonium ylide with an aldehyde or ketone. In this case, the starting material is a 2,3-dimethylphenyl ketone.
Chemical Reactions Analysis
2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borate esters.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions but typically include biaryl compounds, boronic acids, and substituted phenyl derivatives.
Scientific Research Applications
2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals and biologically active molecules.
Material Science: It is used in the development of new materials, such as polymers and advanced composites, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by participating in the transmetalation step of the Suzuki-Miyaura coupling reaction. This involves the transfer of an organic group from boron to palladium, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar compounds to 2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole: This compound contains an imidazole ring instead of a dioxaborolane ring and is used in different applications, such as medicinal chemistry.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-[(E)-2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-12-8-7-9-14(13(12)2)10-11-17-18-15(3,4)16(5,6)19-17/h7-11H,1-6H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKDUPYRUCPPEH-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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